N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity and are known to target the dpre1 enzyme .
Mode of Action
Benzothiazole derivatives are known to inhibit the growth of mycobacterium tuberculosis by interacting with the dpre1 enzyme
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis growth , suggesting that they may affect pathways related to bacterial replication and survival.
Result of Action
Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis growth , suggesting that they may have bacteriostatic or bactericidal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide typically involves the reaction of 4-fluorobenzo[d]thiazole with benzylamine and butyric acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as potassium carbonate (K₂CO₃), to facilitate the formation of the amide bond . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
2-amino-6-chlorobenzothiazole: Used in the synthesis of various benzothiazole derivatives with biological activities.
Uniqueness
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide is unique due to its specific structural features, such as the presence of a fluorine atom and a benzyl group, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-2-7-16(22)21(12-13-8-4-3-5-9-13)18-20-17-14(19)10-6-11-15(17)23-18/h3-6,8-11H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOFODPZMZIXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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